molecular formula C23H19F2N3O2S2 B2494378 N-(2,5-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252816-12-8

N-(2,5-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2494378
CAS No.: 1252816-12-8
M. Wt: 471.54
InChI Key: KFTHOIBWSCWRRH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a sulfur-containing heterocyclic core fused with a pyrimidine ring. The structure features a sulfanyl acetamide side chain substituted with a 2,5-difluorophenyl group and a 3,4-dimethylbenzyl moiety at the N3 position of the thienopyrimidine core. These substituents are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S2/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-18(7-8-31-21)27-23(28)32-12-20(29)26-19-10-16(24)5-6-17(19)25/h3-10H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTHOIBWSCWRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the 2,5-difluorophenyl group and the acetamide moiety. Common reagents used in these reactions include halogenated aromatic compounds, amines, and sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols or amides to amines.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Compound A : 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
  • Key Differences: Substituents: The 3,5-difluorophenyl group on the thienopyrimidine core vs. the 3,4-dimethylbenzyl group in the target compound. Acetamide Side Chain: The 2,5-dimethoxyphenyl group replaces the 2,5-difluorophenyl group.
  • The absence of a benzyl group at N3 may reduce steric hindrance, altering binding affinity to hydrophobic pockets in biological targets.
Compound B : N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
  • Key Differences: Core Modification: A 4-methoxyphenyl group is attached at the C7 position of the thienopyrimidine core. Side Chain: Lacks the sulfanyl linkage present in the target compound.
  • Impact :
    • The methoxy group at C7 may enhance π-π stacking interactions with aromatic residues in enzyme active sites.
    • The absence of a sulfanyl group could reduce stability under oxidative conditions.

Non-Thienopyrimidine Analogs

Compound C : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Key Differences: Core Structure: Dihydropyrimidin-2-ylthio vs. thieno[3,2-d]pyrimidin-2-ylsulfanyl. Substituents: 2,3-Dichlorophenyl group instead of 2,5-difluorophenyl.
  • The dihydropyrimidine core lacks the fused thiophene ring, reducing conformational rigidity.
Compound D : N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide
  • Key Differences: Core Structure: Triazole vs. thienopyrimidine. Substituents: Ethoxy and phenylthio groups vs. benzyl and sulfanyl acetamide.
  • Impact: The triazole core may engage in hydrogen bonding more effectively than thienopyrimidine.

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Notable Substituents
Target Compound C₂₅H₂₀F₂N₃O₂S₂ 520.57 Not reported Not reported 3,4-Dimethylbenzyl, 2,5-difluorophenyl
Compound A C₂₃H₁₈F₂N₃O₃S 486.47 Not reported Not reported 3,5-Difluorophenyl, 2,5-dimethoxyphenyl
Compound B C₂₄H₁₈F₂N₃O₃S 490.48 Not reported Not reported 4-Methoxyphenyl, 2,5-difluorophenyl
Compound C C₁₃H₁₁Cl₂N₃O₂S 344.21 230 80 2,3-Dichlorophenyl, dihydropyrimidine
Compound D C₂₅H₂₁F₂N₄O₂S 491.52 156–158 42.4 Ethoxy, triazole, phenylthio

Key Observations:

  • Halogen Effects : Fluorine substituents (e.g., 2,5-difluorophenyl) generally improve metabolic stability and target selectivity compared to chlorine .
  • Synthetic Yields : Sulfanyl acetamide derivatives (e.g., Compound C) show higher yields (80%) than triazole-linked analogs (42–86%) .

Biological Activity

The compound N-(2,5-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide represents a novel class of potential therapeutic agents characterized by its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving a difluorophenyl moiety and a thienopyrimidinyl sulfanyl group. Its molecular formula is C19H19F2N3OSC_{19}H_{19}F_2N_3OS, and it has a molecular weight of approximately 393.44 g/mol.

Structural Features

FeatureDescription
Functional Groups Difluorophenyl, thienopyrimidine, acetamide
Molecular Weight 393.44 g/mol
Solubility Soluble in organic solvents

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thienopyrimidine core have shown promising activity against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluating the antibacterial effects of related thienopyrimidine compounds reported significant inhibition of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Salmonella typhi32

These findings suggest that the structural components of the compound are crucial for its antimicrobial efficacy.

The proposed mechanism of action involves the inhibition of key enzymatic pathways in bacteria. Specifically, compounds with a thienopyrimidine scaffold may interfere with nucleic acid synthesis or disrupt cell wall integrity. This mechanism is supported by in vitro assays that demonstrate a dose-dependent reduction in bacterial growth.

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Hemolytic assays conducted on related thienopyrimidine derivatives indicated low toxicity at concentrations up to 200 µmol/L.

Synthesis and Evaluation

Recent synthetic methods have focused on optimizing the yield and purity of this compound. Various synthetic routes have been explored to enhance biological activity while minimizing side effects.

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